molecular formula C12H26N2O3 B13191826 tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate

tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate

Cat. No.: B13191826
M. Wt: 246.35 g/mol
InChI Key: VUJQKBPHIKIREH-UHFFFAOYSA-N
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Description

The compound tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate is a carbamate derivative characterized by a tert-butyl-protected carbamate group attached to a propyl chain. The chain features a hydroxyl group at the second carbon and an isopropylamino group at the third carbon, with an additional N-methyl substitution. While direct data on its synthesis or applications are absent in the provided evidence, comparisons with structurally similar compounds (e.g., tert-butyl carbamates with aromatic or aliphatic substituents) can elucidate its properties .

Properties

Molecular Formula

C12H26N2O3

Molecular Weight

246.35 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-3-(propan-2-ylamino)propyl]-N-methylcarbamate

InChI

InChI=1S/C12H26N2O3/c1-9(2)13-7-10(15)8-14(6)11(16)17-12(3,4)5/h9-10,13,15H,7-8H2,1-6H3

InChI Key

VUJQKBPHIKIREH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(CN(C)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydroxy, isopropylamino, and methylcarbamate groups. One common method involves the use of tert-butyl carbamate as a starting material, which is then reacted with 2-hydroxy-3-[(propan-2-yl)amino]propyl chloride under controlled conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials or as an intermediate in organic synthesis .

Biology

In biological research, this compound may be used to study enzyme interactions or as a probe to investigate biochemical pathways. Its unique structure allows it to interact with specific biological targets, making it useful in various assays .

Medicine

In medicine, this compound may have potential therapeutic applications. It could be explored as a candidate for drug development, particularly in areas where its specific chemical properties are advantageous .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals or as an additive in formulations requiring specific chemical functionalities .

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

a. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)-amino]phenyl}carbamate ()

  • Substituents: Aromatic phenyl ring with bis(propargyl)amino groups.
  • Hydrogen Bonding : Intermolecular C—H⋯O and N—H⋯N interactions dominate crystal packing.
  • Key Differences : The absence of a hydroxyl group and the presence of aromaticity in this compound reduce its polarity compared to the target compound. This may result in lower aqueous solubility but enhanced stability in organic solvents .

b. tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate ()

  • Substituents: Naphthoquinone moiety linked via an aminopropyl chain.
  • Hydrogen Bonding : Intramolecular N—H⋯O and C—H⋯O bonds form dimeric and chain structures (R₂²(10) and C(10) motifs).
  • This structural variation likely enhances biological activity (e.g., antimalarial, anticancer) but may reduce metabolic stability .

Crystallographic and Computational Analysis

  • Software Use : Both and compounds were analyzed using SHELX for refinement and ORTEP-3 for visualization, ensuring structural accuracy (e.g., reports R = 0.054, data-to-parameter ratio = 22.6). The target compound would likely employ similar methodologies .

Biological Activity

tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate, identified by its CAS number 1784843-07-7, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular systems, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H26N2O3C_{12}H_{26}N_{2}O_{3} with a molecular weight of 246.35 g/mol. The compound features a carbamate functional group, which is often associated with various biological activities, particularly in neuropharmacology.

PropertyValue
CAS Number1784843-07-7
Molecular FormulaC₁₂H₂₆N₂O₃
Molecular Weight246.35 g/mol

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action, particularly as inhibitors of enzymes involved in neurodegenerative processes:

  • Acetylcholinesterase Inhibition : Compounds within the carbamate class have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in conditions like Alzheimer's disease .
  • β-secretase Inhibition : Some studies suggest that related compounds can inhibit β-secretase, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology. In vitro studies have demonstrated that certain derivatives can significantly reduce amyloid aggregation .

Neuroprotective Effects

A study investigating the neuroprotective effects of related carbamate compounds found that they could enhance cell viability in astrocytes exposed to amyloid-beta peptides. This suggests a potential protective role against neurodegeneration:

  • Cell Viability : When astrocytes were treated with amyloid-beta 1-42, a significant decrease in cell viability was observed (43.78%). However, co-treatment with the compound led to improved viability (62.98%) compared to controls .

In Vivo Studies

In vivo models have been utilized to assess the effectiveness of these compounds in preventing cognitive decline:

  • In a scopolamine-induced model of cognitive impairment, certain carbamate derivatives demonstrated a reduction in amyloid-beta levels and β-secretase activity, although the effects were not statistically significant compared to established treatments like galantamine .

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